4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone
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Overview
Description
4-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone is an organic compound that features a dioxolane ring and a fluorobenzophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The fluorobenzophenone moiety can be introduced through a Friedel-Crafts acylation reaction using fluorobenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the acylation step.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with similar ring structure but without the fluorobenzophenone moiety.
4-Fluorobenzophenone: Lacks the dioxolane ring but shares the fluorobenzophenone structure.
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Uniqueness
4-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone is unique due to the combination of the dioxolane ring and the fluorobenzophenone moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWFNFXWJPLKFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645113 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-14-0 |
Source
|
Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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